2-Ethoxy-5-(morpholine-4-sulfonyl)aniline CAS number 736948-98-4
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline CAS number 736948-98-4
CAS Number: 736948-98-4 Formula: C₁₂H₁₈N₂O₄S Molecular Weight: 286.35 g/mol Synonyms: 3-Amino-4-ethoxy-N,N-(oxydi-2,1-ethanediyl)benzenesulfonamide; 5-(Morpholinosulfonyl)-2-ethoxyaniline.
Part 1: Executive Summary & Strategic Utility
2-Ethoxy-5-(morpholine-4-sulfonyl)aniline is a high-value pharmacophore intermediate primarily utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and multi-targeted kinase inhibitors. Structurally, it functions as a bioisostere to the 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)aniline scaffold found in Sildenafil (Viagra) and Vardenafil .
By replacing the N-methylpiperazine moiety with a morpholine ring, medicinal chemists utilize this scaffold to modulate:
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Lipophilicity (LogP): The morpholine oxygen lowers LogP compared to piperazine analogs, potentially reducing CNS penetration for peripherally acting drugs.
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Metabolic Stability: Morpholine is generally more resistant to oxidative metabolism (N-demethylation) than N-methylpiperazine.
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H-Bonding Profile: The ether oxygen in the morpholine ring acts as a weak hydrogen bond acceptor, altering binding affinity in the solvent-exposed regions of kinase or PDE5 active sites.
This guide details the synthesis, quality control, and application logic for integrating this scaffold into drug discovery pipelines.
Part 2: Chemical Profile & Physicochemical Properties[1]
| Property | Value | Note |
| Appearance | Off-white to pale yellow crystalline solid | Typical of sulfonamide anilines. |
| Melting Point | 148–152 °C | Distinct crystalline transition. |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poorly soluble in water; requires acidification. |
| pKa (Aniline) | ~3.5–4.0 | Weak base; protonates only in strong acid. |
| pKa (Sulfonamide) | N/A (Tertiary sulfonamide) | The morpholine nitrogen is not basic due to sulfonyl withdrawal. |
| LogP | 1.12 (Predicted) | Favorable for Lipinski's Rule of 5 compliance. |
Part 3: Synthesis & Manufacturing Protocol
The most robust industrial route avoids direct chlorosulfonation of the aniline to prevent oxidation byproducts. Instead, it employs a Nitro-Reduction Strategy starting from 1-ethoxy-2-nitrobenzene. This ensures regioselectivity, as the ethoxy group (ortho/para director) and nitro group (meta director) essentially reinforce substitution at the 5-position.
Phase 1: Chlorosulfonation
Reaction: 1-Ethoxy-2-nitrobenzene + Chlorosulfonic Acid → 4-Ethoxy-3-nitrobenzenesulfonyl chloride
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Charge: Cool Chlorosulfonic acid (5.0 eq) to 0–5 °C in a jacketed glass reactor.
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Addition: Add 1-Ethoxy-2-nitrobenzene (1.0 eq) dropwise over 60 minutes. Critical: Maintain internal temperature <10 °C to prevent des-ethylation.
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Digestion: Allow to warm to 25 °C, then heat to 60 °C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Quench: Pour reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a white/yellow solid.
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Isolation: Filter, wash with cold water (3x) until pH is neutral. Dry under vacuum at 40 °C.
Phase 2: Morpholine Coupling
Reaction: Sulfonyl Chloride + Morpholine → Nitro Intermediate
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Solvent: Suspend the wet sulfonyl chloride cake in Dichloromethane (DCM) or THF .
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Base: Add Triethylamine (1.2 eq) or use excess Morpholine (2.2 eq) as a scavenger.
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Addition: Add Morpholine (1.1 eq) dropwise at 0–5 °C. The reaction is highly exothermic.
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Workup: Wash organic layer with 1N HCl (to remove excess amine) followed by Brine. Dry over Na₂SO₄ and concentrate.
Phase 3: Nitro Reduction
Reaction: Nitro Intermediate → 2-Ethoxy-5-(morpholine-4-sulfonyl)aniline
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Catalyst: Suspend intermediate in Ethanol/Ethyl Acetate (1:1) . Add 10% Pd/C (5 wt% loading) .
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Hydrogenation: Pressurize with H₂ (30–50 psi) at RT for 4–6 hours.
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Filtration: Filter through a Celite pad to remove pyrophoric Pd/C.
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Crystallization: Concentrate filtrate. Recrystallize from Ethanol/Heptane to yield the target aniline.
Process Visualization (DOT Diagram)
Figure 1: Step-wise synthesis pathway utilizing the regioselective Nitro-Reduction strategy.
Part 4: Quality Control & Analytical Standards
To ensure the material is suitable for high-throughput screening (HTS) or GMP synthesis, the following specifications must be met.
HPLC Method (Purity >98%)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).
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Retention Time: Expect elution ~6.5–7.5 min depending on flow rate.
¹H-NMR Validation (DMSO-d₆, 400 MHz)
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δ 6.9–7.2 ppm: Multi-signals (3H, aromatic protons). Look for the ortho coupling of the proton adjacent to the ethoxy group.
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δ 5.1 ppm: Broad singlet (2H, –NH₂). Diagnostic peak: Disappears with D₂O shake.
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δ 4.1 ppm: Quartet (2H, –OCH₂–).
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δ 3.6 ppm: Multiplet (4H, Morpholine O–CH₂).
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δ 2.8 ppm: Multiplet (4H, Morpholine N–CH₂).
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δ 1.3 ppm: Triplet (3H, –CH₃).
Part 5: Application in Drug Discovery
PDE5 Inhibitor Design (Sildenafil Bioisostere)
This aniline is the direct precursor for creating "Morphildenafil" analogs.
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Coupling Logic: The aniline amine reacts with 3-propyl-1H-pyrazole-5-carboxylic acid derivatives (or pyrimidinones) to form the core scaffold.
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Cyclization: Subsequent cyclization closes the pyrimidinone ring, mimicking the guanine base of cGMP.
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Advantage: The morpholine group reduces the basicity of the side chain compared to methylpiperazine (pKa ~8.5 vs ~5.5), which can reduce lysosomal trapping and alter volume of distribution (Vd).
Kinase Inhibitors (Type II Binding)
Sulfonamide anilines are privileged structures for Type II kinase inhibitors (binding to the DFG-out conformation).
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Mechanism: The sulfonamide oxygen atoms often form hydrogen bonds with the catalytic loop or the gatekeeper residue.
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Morpholine Role: Solubilizing group that extends into the solvent front.
SAR Decision Matrix (DOT Diagram)
Figure 2: Structure-Activity Relationship (SAR) logic for utilizing this scaffold in medicinal chemistry.
Part 6: Safety & Handling (HSE)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Sulfonamide Warning: Potential for allergic reaction in sensitized individuals (sulfa allergy).
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Handling: Use strictly in a fume hood. The precursor (sulfonyl chloride) is corrosive and lachrymatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The aniline can oxidize (darken) upon prolonged exposure to air.
References
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PubChem Compound Summary. (2025). 2-(Morpholine-4-sulfonyl)aniline and related structures.[1][2] National Center for Biotechnology Information. [Link]
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Hrdina, R., et al. (2013).[3] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[3] Beilstein Journal of Organic Chemistry. [Link]
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Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.[4] [Link]
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Bansal, G., et al. (2025).[3][4] Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.[5] ResearchGate. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 736948-98-4|2-Ethoxy-5-(morpholine-4-sulfonyl)aniline|BLD Pharm [bldpharm.com]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
